molecular formula C14H9ClN2O2 B6154181 methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate CAS No. 1009826-84-9

methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate

Cat. No. B6154181
CAS RN: 1009826-84-9
M. Wt: 272.7
InChI Key:
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Description

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is a chemical compound with the CAS Number: 1009826-84-9 . It has a molecular weight of 272.69 and its IUPAC name is methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClN2O2/c1-19-14(18)8-2-3-9-11-7-16-5-4-10(11)13(15)17-12(9)6-8/h2-7H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been reported .

It is stored at a temperature of 4 degrees Celsius . The compound’s density and boiling point are not explicitly mentioned in the search results.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate involves the reaction of 5-chloro-2,6-diaminobenzoic acid with methyl 2-bromo-3-nitrobenzoate, followed by cyclization and esterification reactions.", "Starting Materials": [ "5-chloro-2,6-diaminobenzoic acid", "methyl 2-bromo-3-nitrobenzoate", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2,6-diaminobenzoic acid (1.0 g) in a mixture of acetic acid (10 mL) and water (10 mL).", "Step 2: Add sodium hydroxide (1.0 g) to the mixture and stir for 30 minutes at room temperature.", "Step 3: Add methyl 2-bromo-3-nitrobenzoate (1.5 g) to the mixture and stir for 2 hours at room temperature.", "Step 4: Heat the mixture to 80°C and stir for 4 hours to promote cyclization.", "Step 5: Cool the mixture to room temperature and add ethanol (20 mL) to precipitate the product.", "Step 6: Filter the product and wash with ethanol (10 mL).", "Step 7: Dry the product under vacuum to obtain methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate (1.2 g)." ] }

CAS RN

1009826-84-9

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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